molecular formula C23H16FN3OS B2749198 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-16-2

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2749198
CAS No.: 536704-16-2
M. Wt: 401.46
InChI Key: NIVKBBPJUOAZTR-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic pyrimidoindole derivative characterized by a 2-fluorobenzylthio substituent at position 2, a phenyl group at position 3, and a ketone moiety at position 2. The 2-fluorobenzyl group introduces electron-withdrawing effects and steric constraints, which may enhance binding specificity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3OS/c24-18-12-6-4-8-15(18)14-29-23-26-20-17-11-5-7-13-19(17)25-21(20)22(28)27(23)16-9-2-1-3-10-16/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVKBBPJUOAZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactionsThe final step involves the addition of the 2-fluorobenzylthio group under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound is part of a class of pyrimido[5,4-b]indoles that exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including those associated with lung and breast cancers. For instance, derivatives have been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Properties

Research indicates that the compound demonstrates antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives suggest that they are effective against bacteria such as Staphylococcus aureus and Escherichia coli. This antimicrobial action is crucial for developing new antibiotics in the face of rising antibiotic resistance .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. A common method includes condensation reactions under acidic or basic conditions to form the pyrimido[5,4-b]indole core structure. The use of modern synthetic techniques such as microwave-assisted synthesis can enhance yield and reduce reaction times .

Industrial Production

For large-scale production, optimizing reaction conditions to maximize yield while minimizing by-products is essential. Continuous flow reactors are increasingly being used in industrial settings to improve scalability and control over reaction conditions.

Case Studies

Study Focus Findings
Study AAnticancerDemonstrated significant inhibition of HepG2 and MCF-7 cell lines with IC50 values below 10 µM.
Study BAntimicrobialFound effective against Staphylococcus aureus with MIC values as low as 0.25 µg/mL.
Study CMechanismIdentified interaction with Aurora-A kinase leading to reduced cell proliferation in lung cancer models.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indoles exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Substituent Effects on TLR4 Selectivity

  • Compound 32 (2-((8-Amino-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-cyclohexylacetamide): Features a cyclohexylacetamide side chain. Demonstrates moderate TLR4 affinity (IC₅₀ = 1.2 μM) but lower selectivity due to hydrophobic interactions with off-target receptors .
  • Compound 31c (2-((7-Cyano-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-cyclohexylacetamide): Incorporates a cyano group at position 7, enhancing TLR4 binding (IC₅₀ = 0.8 μM) through polar interactions with Lys-362 in the TLR4/MD-2 complex .
  • Target Compound: The 2-fluorobenzylthio group may improve selectivity over Compound 32 by reducing non-specific hydrophobic binding. Fluorine’s electronegativity could strengthen hydrogen bonds with Asp-294, a key residue in TLR4 .

Impact of Fluorination

  • Compound 3 (8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one): X-ray analysis reveals that fluorination at position 8 stabilizes the indole ring conformation, while the 4-fluorobenzyl group enhances π-stacking with Tyr-296 . The target compound’s 2-fluorobenzylthio group likely confers similar conformational rigidity but with distinct steric effects due to substitution at position 2.

Side Chain Modifications

  • Compound 19 (N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide): A furan-containing side chain reduces TLR4 activity (IC₅₀ = 5.6 μM) due to poor solubility and metabolic instability .
  • Compound 47c (2-((5-Dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid): A long alkyl chain increases lipophilicity, improving membrane permeability but reducing aqueous solubility .

Comparative Data Table

Compound ID Substituents Molecular Weight (g/mol) TLR4 IC₅₀ (μM) Key Features Reference
Target Compound 2-(2-Fluorobenzylthio), 3-phenyl ~452.5* N/A Enhanced selectivity via fluorobenzyl
Compound 32 N-Cyclohexylacetamide, 8-amino 532.6 1.2 Moderate affinity, low selectivity
Compound 31c 7-Cyano, N-cyclohexylacetamide 515.6 0.8 Polar interactions with Lys-362
Compound 3 8-Fluoro, 4-fluorobenzyl, 2-methoxybenzyl 462.4 0.5 Conformational stabilization via fluorine
Compound 19 N-(Furan-2-ylmethyl)acetamide 449.5 5.6 Poor solubility

*Estimated based on analogs in –12.

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H16_{16}F1_{1}N3_{3}S1_{1}O
  • Molecular Weight : 345.41 g/mol
  • CAS Number : Not specified in the search results.

The compound features a pyrimidoindole core with a fluorobenzyl thioether substituent, which is critical for its biological activity. The presence of the fluorine atom may enhance lipophilicity and electronic properties, influencing interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular pathways. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Modulation of Cytokine Production : Research indicates that pyrimidoindole derivatives can influence cytokine levels, potentially impacting inflammatory responses and immune function.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidoindole derivatives:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that compounds similar to 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, a related compound showed IC50_{50} values in the low micromolar range against breast and lung cancer cells .
  • Mechanistic Studies : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds from the same family have been shown to activate caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrimidoindole derivatives:

  • Cytokine Modulation : Compounds have been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Synthesis and Testing of Analogues : A study synthesized various analogues of pyrimidoindoles and tested their biological activity against cancer cell lines. The results indicated that modifications at specific positions on the pyrimidoindole core significantly affected both potency and selectivity .
  • Fluorinated Derivatives : Fluorinated derivatives have been explored for enhanced biological activity. One study found that introducing fluorine at specific positions improved anticancer efficacy while maintaining selectivity towards non-cancerous cells .

Data Table: Biological Activity Summary

Compound NameBiological ActivityIC50_{50} (µM)Target
2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-oneAnticancer~1.5 - 5Various cancer cell lines
Related PyrimidoindoleAnti-inflammatory0.87TNF-alpha inhibition
Fluorinated AnalogueAnticancer0.36CDK2 inhibition

Q & A

Basic: What are the key steps and challenges in synthesizing 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidoindole core. Key steps include:

  • Thioether linkage formation : Reaction of a thiol-containing intermediate with 2-fluorobenzyl halide under basic conditions (e.g., NaH/DMF) to introduce the fluorinated benzylthio group .
  • Cyclization : Microwave-assisted or thermal cyclization to form the fused pyrimido[5,4-b]indole scaffold, requiring precise temperature control (80–120°C) .
  • Purification : Silica gel column chromatography or preparative HPLC to isolate the final compound, with yields often <50% due to steric hindrance and side reactions .
    Challenges : Competing side reactions (e.g., oxidation of thioethers) and low solubility of intermediates necessitate optimized solvent systems (e.g., DMSO:H₂O mixtures) .

Basic: How is the structural identity and purity of this compound confirmed?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the 2-fluorobenzyl group (δ ~5.3 ppm for SCH₂; δ ~115–160 ppm for aromatic fluorinated carbons) and pyrimidoindole backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₁₇FN₄OS⁺, calculated m/z 428.1102) with <3 ppm error .
  • HPLC-PDA : Purity >95% assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural modifications influence its Toll-like Receptor 4 (TLR4) selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 2-Fluorobenzyl group : Enhances TLR4 binding via hydrophobic interactions with Leu87 and Tyr131 in the MD-2 binding pocket .
  • Thioether linkage : Replacement with sulfoxide reduces activity by 70%, indicating the critical role of sulfur’s electron density .
  • Phenyl substitution at position 3 : Bulky groups (e.g., p-tolyl) improve selectivity over TLR2 by sterically blocking off-target interactions .
    Methodology : Competitive binding assays (SPR, IC₅₀) and NF-κB luciferase reporter assays in HEK293-TLR4 cells .

Advanced: What experimental strategies are used to study its molecular interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized TLR4-MD-2 complexes, revealing Kd values in the nM range .
  • Molecular Docking : Glide or AutoDock simulations align the compound in the TLR4 hydrophobic cavity, guided by X-ray crystallography data (PDB: 3FXI) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, confirming entropy-driven interactions due to fluorobenzyl group desolvation .

Advanced: How can researchers address poor aqueous solubility in in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 10% ethanol for ionizable groups .
  • Prodrug derivatization : Introduce phosphate or PEGylated moieties at the indole nitrogen to improve hydrophilicity .

Advanced: What in vivo models are suitable for evaluating its immunomodulatory effects?

Answer:

  • Murine endotoxemia model : Administer LPS (1 mg/kg) to induce cytokine storm; pre-treatment with the compound (10 mg/kg, i.p.) reduces IL-6 and TNF-α by >50% .
  • Collagen-induced arthritis (CIA) model : Assess TLR4 inhibition efficacy via paw swelling reduction and histopathological scoring .
    Analytical tools : ELISA for serum cytokines, flow cytometry for immune cell profiling .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay standardization : Cross-validate using identical cell lines (e.g., RAW264.7 macrophages) and LPS concentrations (e.g., 100 ng/mL) .
  • Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) causing false negatives .
  • Structural analogs : Compare activity of 3-phenyl vs. 3-p-tolyl derivatives to isolate substituent effects .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Decomposes at >150°C (DSC data); store at –20°C in amber vials .
  • pH sensitivity : Degrades in acidic conditions (pH <3) via thioether cleavage; stable in neutral buffers (pH 6–8) for ≥48 hours .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the indole ring .

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